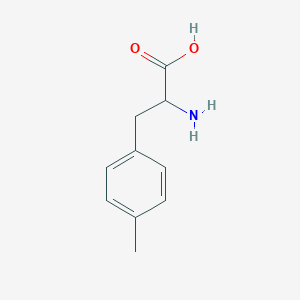

(R)-2-氨基-3-(间甲苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

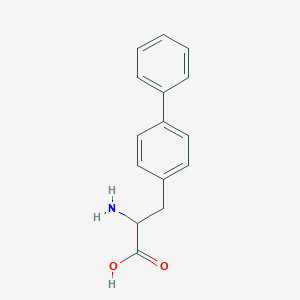

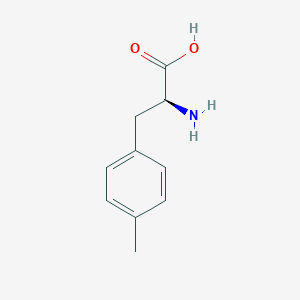

(R)-2-Amino-3-(m-tolyl)propanoic acid, also known as (R)-α-methylbenzylamine or (R)-α-methylbenzylammonium, is an important organic compound used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. It is a chiral compound, meaning it has two mirror-image forms, and is used in asymmetric synthesis, a process which produces molecules with a single stereoisomer. In addition, (R)-α-methylbenzylamine is used in the synthesis of a variety of compounds, including peptides, amino acids, and other small molecules.

科学研究应用

生物活性分子的合成

(R)-2-氨基-3-(间甲苯基)丙酸: 用于合成各种生物活性分子。 将其掺入较大的肽链中可以产生具有显著药理活性的化合物,例如酶抑制剂或受体激动剂 .

手性拆分剂

该化合物用作生产光学纯物质的手性拆分剂。 其立体化学允许对对映异构体进行分离,这在医药行业至关重要,因为药物的活性可能高度对映异构体特异性 .

材料科学

在材料科学中,3-甲基-D-苯丙氨酸 可用于制造具有特定光学性质的聚合物。 这些聚合物可用于制造用于光学器件或涂层的先进材料 .

神经学研究

作为苯丙氨酸的衍生物,该化合物正因其在神经功能和疾病中的作用而受到研究。 它参与神经递质的生物合成,可以为治疗抑郁症和其他情绪障碍提供见解 .

代谢研究

研究人员使用(R)-2-氨基-3-(间甲苯基)丙酸 来研究涉及氨基酸的代谢途径。 它有助于理解氨基酸的转化过程及其对人体代谢的后续影响 .

肽合成

该化合物是肽合成中的构建块,特别是用于创建具有特定结构要求的肽。 它用于研究肽中的结构-活性关系,这是药物设计中的基础 .

分析化学

在分析化学中,3-甲基-D-苯丙氨酸 用作色谱法和质谱法中的标准品或参比化合物。 这有助于识别和量化复杂的生物样品 .

化学教育

最后,它被用于化学教育中,以演示有机合成、立体化学和分析技术的原理。 它提供了理论概念如何在现实世界场景中应用的实际示例 .

生化分析

Biochemical Properties

The biochemical properties of ®-2-Amino-3-(m-tolyl)propanoic acid are not fully understood due to limited research. As a derivative of phenylalanine, it may share some biochemical properties with its parent compound. Phenylalanine is known to be a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine, and epinephrine, and the biological pigment melanin

Cellular Effects

Phenylalanine and its derivatives are known to play crucial roles in various cellular processes, including protein synthesis, cell signaling pathways, gene expression, and cellular metabolism . The additional methyl group in ®-2-Amino-3-(m-tolyl)propanoic acid could potentially modulate these effects.

Molecular Mechanism

As a derivative of phenylalanine, it may interact with the same enzymes and proteins as phenylalanine, potentially influencing enzyme activity, gene expression, and binding interactions with biomolecules .

Metabolic Pathways

The metabolic pathways involving ®-2-Amino-3-(m-tolyl)propanoic acid are not well-defined. As a derivative of phenylalanine, it might be involved in similar metabolic pathways, potentially interacting with the same enzymes or cofactors .

属性

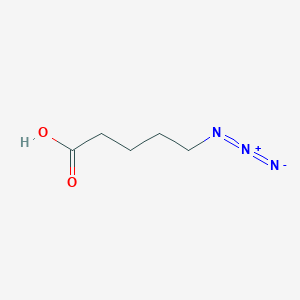

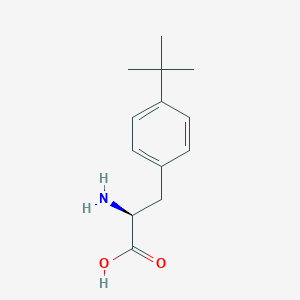

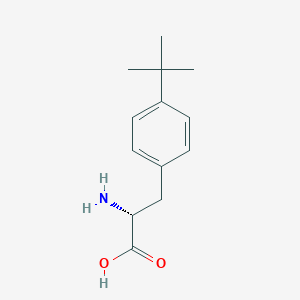

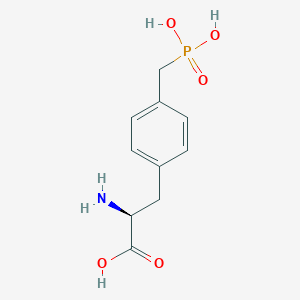

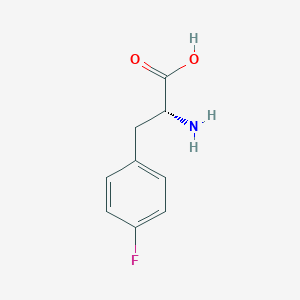

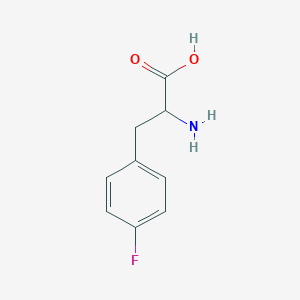

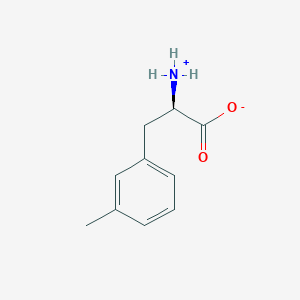

IUPAC Name |

(2R)-2-amino-3-(3-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRBSTONIYRNRI-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312961 |

Source

|

| Record name | 3-Methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114926-39-5 |

Source

|

| Record name | 3-Methyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114926-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。